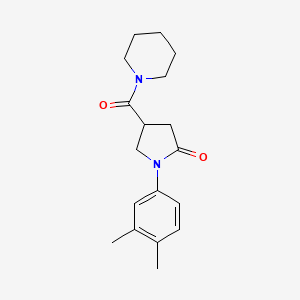
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide, also known as EPPA, is a chemical compound that has been extensively studied in scientific research. It is a member of the piperazine family of compounds, which have been shown to have a variety of biological activities. EPPA has been investigated for its potential as a therapeutic agent in several disease states, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide is not fully understood, but it is thought to involve the inhibition of several signaling pathways that are involved in cancer growth, inflammation, and pain. This compound has been shown to inhibit the activity of several enzymes that are involved in these pathways, including COX-2, MMP-9, and NF-kB.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in animal models. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, this compound has been shown to reduce the production of several inflammatory cytokines, including TNF-alpha and IL-6. In neuropathic pain research, this compound has been shown to reduce the expression of several pain-related genes in the spinal cord.
实验室实验的优点和局限性
One advantage of using N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide in lab experiments is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it has been shown to have activity in several disease states, making it a versatile compound for research. One limitation is that it can be difficult to synthesize, which may limit its availability for some researchers.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide. One area of interest is the development of this compound derivatives that may have improved activity or pharmacokinetic properties. Another area of interest is the investigation of this compound in combination with other therapeutic agents, such as chemotherapy drugs or other anti-inflammatory compounds. Finally, further investigation into the mechanism of action of this compound may lead to the development of new therapeutic targets for cancer, inflammation, and pain.
合成方法
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-ethylpiperazine with 2-bromoethoxybenzene, followed by reaction with acetic anhydride. Other methods include the reaction of 4-ethylpiperazine with 2-chloroethoxybenzene, followed by reaction with acetic acid, and the reaction of 4-ethylpiperazine with 2-hydroxyethoxybenzene, followed by reaction with acetic anhydride.
科学研究应用
N-(2-ethoxyphenyl)-2-(4-ethyl-1-piperazinyl)acetamide has been studied for its potential as a therapeutic agent in several disease states, including cancer, inflammation, and neuropathic pain. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In inflammation research, this compound has been shown to reduce inflammation in animal models of arthritis. In neuropathic pain research, this compound has been shown to reduce pain in animal models of neuropathic pain.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-ethylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-9-11-19(12-10-18)13-16(20)17-14-7-5-6-8-15(14)21-4-2/h5-8H,3-4,9-13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVJXQZDPAEOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinyl]methanesulfonamide](/img/structure/B5431623.png)
amine hydrochloride](/img/structure/B5431628.png)

![8-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5431645.png)
![ethyl 2-(2,3-dichlorobenzylidene)-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431650.png)
![2-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]-6-methylphenol](/img/structure/B5431654.png)

![2-(3-methoxyphenyl)-4,6-bis[2-(3-methoxyphenyl)vinyl]pyrimidine](/img/structure/B5431661.png)
![5-amino-3-{2-[4-(4-benzyl-1-piperidinyl)-3-nitrophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5431667.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]alaninamide](/img/structure/B5431671.png)

![methyl 3-{[(3-methylphenyl)acetyl]amino}benzoate](/img/structure/B5431694.png)
![rel-(2R,3S,6R)-3-phenyl-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane dihydrochloride](/img/structure/B5431699.png)
![7-(4-fluorophenyl)-2-[4-(2-hydroxyethyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5431713.png)